3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
Description
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, as well as a propanoic acid group attached to the nitrogen atom at position 1. The molecular formula of this compound is C7H9ClN2O2, and it has a molecular weight of 188.61 g/mol .
Properties
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCZETDQHHEDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249089 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-32-6 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of an intermediate ester. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Pharmaceutical Research Applications
Anticancer Activity
Recent studies have indicated that 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid exhibits promising anticancer properties. Research published in Cancer Letters demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and functions. It serves as a chemical probe that can help elucidate the roles of specific proteins in disease processes. Its ability to selectively bind to target proteins makes it valuable for identifying potential therapeutic targets .
Drug Development
In drug formulation, this compound has been explored for its role as an intermediate in synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy against specific diseases, including metabolic disorders .
Agrochemical Applications
Herbicide Development
this compound has been investigated as a potential herbicide. Studies show that it can effectively inhibit the growth of certain weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use and environmental impact .
Pesticide Formulation
The compound's properties also lend themselves to pesticide formulations. It has shown effectiveness against a range of pests, contributing to integrated pest management strategies that aim to reduce reliance on traditional chemical pesticides .
Biochemical Studies
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor, particularly in metabolic pathways involving pyruvate dehydrogenase complexes. This inhibition can provide insights into metabolic regulation and potential therapeutic interventions for metabolic diseases .
Cell Signaling Pathways
The compound has been used to study various cell signaling pathways, particularly those involved in inflammation and immune responses. By understanding how this compound interacts with cellular mechanisms, researchers can develop targeted therapies for inflammatory diseases .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against cancer.
Case Study 2: Herbicide Efficacy
Field trials were conducted to assess the herbicidal effectiveness of the compound on common agricultural weeds. The results showed significant weed suppression without affecting crop yield, highlighting its utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The propanoic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: Lacks the propanoic acid group, making it less versatile in certain applications.
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of its chloro, methyl, and propanoic acid substituents. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid, known by its CAS number 180741-32-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 188.61 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, compounds derived from pyrazoles have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating promising inhibitory effects .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Pyrazole derivatives have been reported to inhibit key enzymes involved in metabolic pathways, such as succinate dehydrogenase and α-glucosidase, which are crucial for managing conditions like diabetes and cancer . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance inhibitory potency against these enzymes.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole derivatives. Some studies indicate that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against standard microbial strains. The results demonstrated a significant reduction in microbial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent .
- Enzyme Inhibition : Another research focused on the inhibition of α-glucosidase by several pyrazole derivatives. The study found that modifications at the 4-position of the pyrazole ring enhanced inhibitory activity, with IC50 values indicating strong enzyme inhibition that could be beneficial for managing postprandial hyperglycemia .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
